![molecular formula C20H24BrNO3 B5188626 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol](/img/structure/B5188626.png)
4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol
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Overview
Description
4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol, also known as 4-Br-DimBOB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenethylamines and is structurally similar to other compounds such as 2C-B and mescaline.
Scientific Research Applications
Research on 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol is still in its early stages, but it has shown potential in various therapeutic applications. One study found that 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol has neuroprotective effects and can protect neuronal cells from oxidative stress-induced damage.
Mechanism of Action
The exact mechanism of action of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol is not fully understood, but it is believed to act on serotonin receptors in the brain. Specifically, it has been shown to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation and perception.
Biochemical and Physiological Effects
Research on the biochemical and physiological effects of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol is limited, but it has been shown to have a similar effect on the brain as other psychedelic compounds such as LSD and psilocybin. It has been reported to induce altered states of consciousness, visual hallucinations, and changes in mood and perception.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is that its psychoactive effects may interfere with certain types of experiments, making it difficult to isolate the specific effects of the compound.
Future Directions
There are many potential future directions for research on 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammation. Another area of interest is its mechanism of action, and further research is needed to fully understand how this compound interacts with serotonin receptors in the brain. Additionally, more research is needed to determine the long-term effects of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol on the brain and body.
Synthesis Methods
The synthesis of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol involves the reaction of 3,5-dimethoxybenzyl chloride with 4-bromobenzaldehyde in the presence of potassium carbonate and acetonitrile. This reaction results in the formation of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinone, which is then reduced to 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol using sodium borohydride.
properties
IUPAC Name |
4-(4-bromophenyl)-1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-24-18-11-15(12-19(13-18)25-2)14-22-9-7-20(23,8-10-22)16-3-5-17(21)6-4-16/h3-6,11-13,23H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPROBVCGWZKAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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